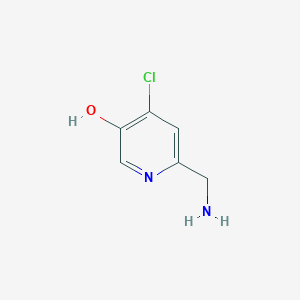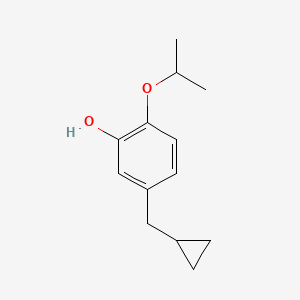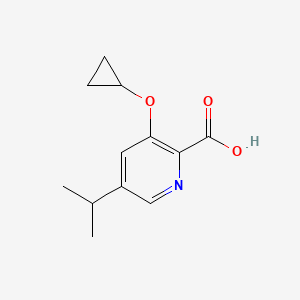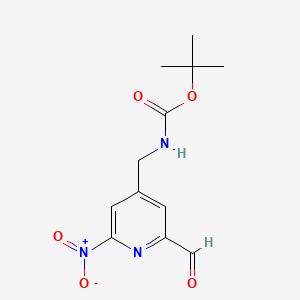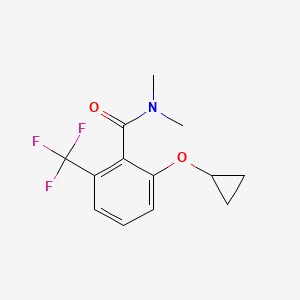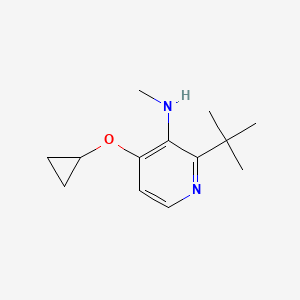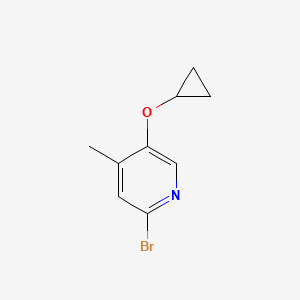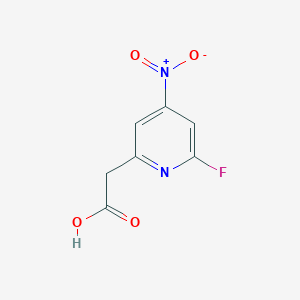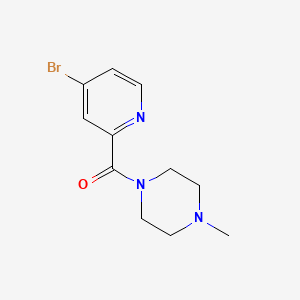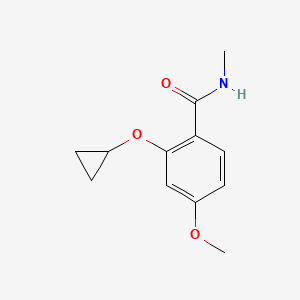
2-Cyclopropoxy-4-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-4-methoxy-N-methylbenzamide is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and an N-methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-methoxy-N-methylbenzamide typically involves the reaction of 2-cyclopropoxy-4-methoxybenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 2-cyclopropoxy-4-formyl-N-methylbenzamide, while reduction of the amide group may produce 2-cyclopropoxy-4-methoxy-N-methylbenzylamine.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-4-methoxy-N-methylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-Methoxy-N-methylbenzamide: Shares the N-methylbenzamide moiety but lacks the cyclopropoxy and methoxy groups.
4-Methoxy-N-methylbenzamide: Similar structure but without the cyclopropoxy group.
Uniqueness
2-Cyclopropoxy-4-methoxy-N-methylbenzamide is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-4-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO3/c1-13-12(14)10-6-5-9(15-2)7-11(10)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
MVMGEMAYIBWEIO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=C(C=C1)OC)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



